molecular formula C18H15Cl2NO3S B2481401 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 339105-02-1

2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole

Cat. No.: B2481401
CAS No.: 339105-02-1
M. Wt: 396.28
InChI Key: WXAJEZPDIKTZCV-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C18H15Cl2NO3S and its molecular weight is 396.28. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

In a study by Viji et al. (2020), the molecular structure and spectroscopic data of a closely related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were analyzed using Density Functional Theory (DFT). This study provides insights into the molecular parameters, charge transfer, molecular electrostatic potential, and biological effects predicted by molecular docking results, which could be relevant to the compound (Viji et al., 2020).

Synthesis and Antimicrobial Activity

Research by Sah et al. (2014) explored the synthesis of related formazans from a Mannich base of a compound including a 1,3,4-thiadiazole moiety. The synthesized compounds demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential antimicrobial applications for similar compounds (Sah et al., 2014).

Synthesis and Bioactivity of Analogous Compounds

Srinivasulu et al. (2007) investigated novel compounds including a 1,3,2 λ5-oxazaphosphole ring, showcasing the synthesis and screening for antifungal and antibacterial activity. This research provides a framework for understanding the synthesis and potential bioactivity of similar thiazole-containing compounds (Srinivasulu et al., 2007).

Spectroscopic, Quantum Chemical Calculations, and Biological Activity

Another study by Viji et al. (2020) focused on 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, a compound structurally similar to the one . The study included a quantum chemical method analysis, vibrational spectral techniques, and screening for antimicrobial activity, providing a comprehensive view of the structural and biological properties of such compounds (Viji et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c1-22-13-3-5-14(6-4-13)23-11-15-9-21-18(25-15)24-10-12-2-7-16(19)17(20)8-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAJEZPDIKTZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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